1,1,1-Trifluoro-2,2,2-trimethoxyethane

Description

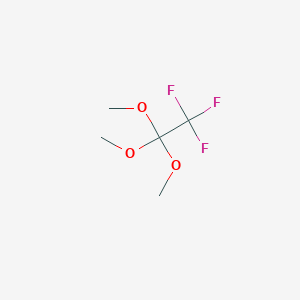

Molecular Formula: C₅H₉F₃O₃

Molecular Weight: 174.1 g/mol

Structure: A central ethane backbone with three fluorine atoms and three methoxy (-OCH₃) groups attached to adjacent carbons.

Physical Properties:

- Boiling Point: 105–107°C

- Density: 1.264–1.266 g/cm³

- Appearance: Colorless liquid with high polarity and aprotic solvent behavior .

Properties

IUPAC Name |

1,1,1-trifluoro-2,2,2-trimethoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O3/c1-9-5(10-2,11-3)4(6,7)8/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPRCDRCWXCAMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(F)(F)F)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-2,2,2-trimethoxyethane can be synthesized through several methods. One common approach involves the reaction of trifluoroacetaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:

CF3CHO+3CH3OH→CF3CH(OCH3)2+H2O

This reaction typically requires mild conditions, such as room temperature and atmospheric pressure .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-2,2,2-trimethoxyethane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form trifluoroacetic acid and methanol.

Reduction: Reduction reactions can yield trifluoroethanol and methanol.

Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products

Oxidation: Trifluoroacetic acid and methanol.

Reduction: Trifluoroethanol and methanol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1,1-Trifluoro-2,2,2-trimethoxyethane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-2,2,2-trimethoxyethane involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with specific enzymes and receptors .

Comparison with Similar Compounds

Chemical Reactivity :

- Methoxy Groups : Participate in nucleophilic substitutions.

- Trifluoromethyl Group : Engages in fluorination/elimination reactions under specific conditions.

- Stability : Exhibits low reactivity in hydrolysis compared to orthoesters (e.g., requires strong acids like TfOH for equilibration) .

Applications : Primarily used as a solvent in organic synthesis due to its polar aprotic nature and stability.

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Key Features | Applications |

|---|---|---|---|

| 1,1,1-Trifluoro-2,2,2-trimethoxyethane | C₅H₉F₃O₃ | Three methoxy + three fluorine groups; high polarity, stable aprotic solvent | Organic synthesis, specialty solvents |

| 1,1-Difluoro-2-methoxyethane | C₃H₇F₂O | Two fluorine atoms; lower polarity | Limited industrial use |

| Trifluoroacetic acid | C₂HF₃O₂ | Strong acidity (pKa ~0.23); no ether linkage | Catalyst, peptide synthesis |

| 1,1,1-Trichloro-2,2,2-trifluoroethane | CCl₃CF₃ | Chlorine/fluorine mix; ozone-depleting refrigerant | Refrigerants, degreasing agents |

| 2-Chloro-1,1,1-trimethoxyethane | C₅H₁₁ClO₃ | Chlorine replaces fluorine; lower thermal stability | Intermediate in alkylation reactions |

| 1,1,1-Trifluoroethane | C₂H₃F₃ | Simpler structure (no methoxy groups); volatile | Propellant, refrigerant |

| 1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine | C₉H₁₂F₃N₂O | Aromatic amine with trifluoromethoxy group; bioactive | Pharmaceutical research (anti-inflammatory) |

Key Differentiators

Polarity and Solvent Properties: The trifluoro-trimethoxyethane’s three methoxy groups enhance polarity compared to simpler fluorinated ethers (e.g., 1,1-difluoro-2-methoxyethane), enabling superior solvation of ionic species . Unlike trifluoroacetic acid, it lacks acidic protons, making it inert in reactions requiring non-acidic conditions .

Stability and Reactivity :

- Demonstrates exceptional kinetic stability in hydrolysis compared to orthoesters (e.g., trimethyl orthovalerate reacts in minutes, while this compound resists equilibration even after 16 hours with TfOH) .

- Contrasts with chlorinated analogs (e.g., 1,1,1-trichloro-2,2,2-trifluoroethane), which degrade under UV light and contribute to ozone depletion .

Biological Impact: Lower acute toxicity than halogenated hydrocarbons (e.g., HCFC-123), which are linked to hepatotoxicity and carcinogenicity .

Synthetic Utility: Synthesized via trifluoroacetic anhydride and methanol with high purity/yield, contrasting with 1,1,1-trifluoroethane’s industrial production via fluorination of ethane .

Research Findings and Data

Table 2: Thermodynamic and Kinetic Data

| Compound Name | Hydrolysis Half-Life (TfOH, 25°C) | ΔG°hydrolysis (kJ/mol) |

|---|---|---|

| This compound | >16 hours | Not available |

| Trimethyl orthovalerate | 13 minutes | -15.2 |

| 1,1,1-Trichloro-2,2,2-trifluoroethane | Reacts with OH radicals (tropospheric) | -22.4 |

Biological Activity

1,1,1-Trifluoro-2,2,2-trimethoxyethane is a fluorinated ether characterized by its unique molecular structure, which includes three fluorine atoms and three methoxy groups attached to an ethane backbone. This compound has garnered attention in scientific research due to its distinctive physical and chemical properties, including its high lipophilicity and potential applications in biochemical assays and drug development.

- Molecular Formula : C5H9F3O3

- Molecular Weight : 174.1 g/mol

- Physical State : Colorless liquid

- Boiling Point : 105 to 107 °C

- Density : 1.264–1.266 g/cm³

The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate biological membranes more effectively, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts:

Toxicity and Mutagenicity

- Acute Toxicity : Studies indicate that the compound exhibits low acute toxicity in animal models. However, prolonged exposure may lead to significant health concerns.

- Liver Damage : Chronic exposure has been linked to potential liver damage.

- Reproductive Toxicity : There are indications of reproductive toxicity associated with long-term exposure.

- Mutagenic Properties : Some studies suggest that the compound may exhibit mutagenic effects in bacterial cells, necessitating careful handling in laboratory environments.

The mechanism of action of this compound involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes effectively. The methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s reactivity and binding affinity.

Case Study 1: Toxicological Assessment

A study conducted on laboratory animals assessed the toxicity profile of this compound. The findings indicated:

- Low Acute Toxicity : No significant adverse effects were observed at low exposure levels.

- Chronic Exposure Risks : Animals exposed to higher concentrations over an extended period exhibited signs of liver dysfunction and reproductive issues.

Case Study 2: Mutagenicity Testing

In a mutagenicity study using bacterial strains (Ames test), the compound was tested for its potential to induce mutations. The results showed:

- Positive Mutagenic Response : Indicated that the compound could potentially cause genetic mutations under certain conditions.

Applications in Scientific Research

This compound is primarily utilized in:

- Biochemical Assays : Its ability to penetrate membranes makes it a valuable probe for studying enzyme mechanisms.

- Pharmaceutical Synthesis : Investigated as a pharmaceutical intermediate for drugs containing trifluoromethyl groups.

- Specialty Chemicals Production : Employed in creating materials with unique properties due to its chemical structure .

Summary Table of Biological Activity

| Activity Type | Observations |

|---|---|

| Acute Toxicity | Low toxicity observed in short-term studies |

| Chronic Toxicity | Potential liver damage and reproductive toxicity |

| Mutagenicity | Positive response in Ames test |

| Applications | Biochemical assays; pharmaceutical synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.